1,9-Oxanthrenedisulfonic acid

Description

1,9-Nonanedioic acid (azelaic acid), a saturated α,ω-dicarboxylic acid with the molecular formula C₉H₁₆O₄, is a key intermediate in the production of bio-based polymers such as polyesters and polyamides. It is synthesized via enzymatic pathways from renewable fatty acids like oleic acid or ricinoleic acid . The enzymatic process employs recombinant Corynebacterium glutamicum strains expressing alcohol/aldehyde dehydrogenases (ChnDE) to oxidize 9-hydroxynonanoic acid into 1,9-nonanedioic acid, achieving conversion rates of up to 16 mM in 8 hours under optimized conditions . Azelaic acid is notable for its low toxicity in C. glutamicum compared to E. coli, making it suitable for industrial-scale bioproduction . Applications span biodegradable polymers, lubricants, and antimicrobial agents, aligning with sustainability goals by reducing reliance on petroleum-derived chemicals .

Properties

Molecular Formula |

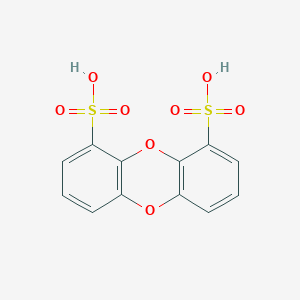

C12H8O8S2 |

|---|---|

Molecular Weight |

344.3g/mol |

IUPAC Name |

dibenzo-p-dioxin-1,9-disulfonic acid |

InChI |

InChI=1S/C12H8O8S2/c13-21(14,15)9-5-1-3-7-11(9)20-12-8(19-7)4-2-6-10(12)22(16,17)18/h1-6H,(H,13,14,15)(H,16,17,18) |

InChI Key |

UVPQSVSCMZODMK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)OC3=C(O2)C=CC=C3S(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)OC3=C(O2)C=CC=C3S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Conditions and Products

Key Mechanistic Insights

-

Regioselectivity : Sulfonic groups preferentially occupy positions 1, 2, or 9 due to anthracene’s electron density distribution.

-

Reversibility : 9-Sulfonation is reversible in basic media, while 1- and 2-sulfonic acids are stable.

Functionalization Reactions

Sulfonic acid groups enable further derivatization:

Halogenation

-

Chlorination : Anthraquinone-1-sulfonic acid reacts with NaClO₃/HCl to form 1-chloroanthraquinone. This proceeds via electrophilic substitution.

-

Bromination : Anthracene-1-sulfonic acid reacts with Br₂ to yield 4-bromo derivatives under mild conditions.

Radical Cyclization

-

Radical intermediates : Anthracene disulfonates participate in radical-mediated cyclization (e.g., with tributyltin hydride) to form strained carbocycles.

Photochemical Behavior

Anthracene sulfonic acids exhibit phototoxicity via reactive oxygen species (ROS) generation:

ROS Production Pathways

| Condition | ROS Type | Mechanism | DNA Damage Observed? |

|---|---|---|---|

| UV + 400 mM KCl | - OH, ¹O₂ | Type I/II photosensitization | Yes (direct strand breaks) |

| UV + NaBr/KBr | Minimal | Halide quenching (I⁻ > Br⁻ > Cl⁻) | No |

-

Heavy-Atom Effect : Cl⁻ and Br⁻ enhance intersystem crossing, increasing singlet oxygen (¹O₂) yields.

Stability and Degradation

-

Thermal Stability : Anthracene disulfonates decompose above 300°C, releasing SO₃ and forming anthracene derivatives.

-

Photodegradation : UV irradiation generates oxidized products (e.g., anthraquinones), which further enhance ROS production.

Comparative Reactivity Table

| Reaction Type | Anthracene-1,5-Disulfonic Acid | Anthracene-9-Sulfonic Acid |

|---|---|---|

| Sulfonation Stability | Irreversible | Reversible in basic media |

| Electrophilic Substitution | Activated at C-4, C-8 | Activated at C-10 |

| Phototoxicity | Moderate (Cl⁻ enhances) | High (due to ROS generation) |

Comparison with Similar Compounds

Table 2: Polymer Properties of α,ω-Dicarboxylic Acids

- Enzymatic Polymerization : Azelaic acid forms polyesters with 1,8-octanediol using Candida antarctica lipase B, achieving molecular weights of ~21,000 g/mol. Longer-chain diacids (e.g., 1,12-dodecanedioic acid) yield higher-molecular-weight polymers due to reduced steric hindrance .

- Mechanical Properties : In polypropylene alloys, azelaic acid-derived crosslinked ethylene-propylene copolymers enhance rigidity while maintaining toughness, outperforming shorter-chain analogs .

Toxicity and Biocompatibility

- Microbial Tolerance : C. glutamicum tolerates up to 20 mM azelaic acid, whereas E. coli growth is fully inhibited at similar concentrations .

- Industrial Scalability: The higher toxicity of intermediates in 1,10-decanedioic acid synthesis necessitates strain engineering, whereas 1,9-nonanedioic acid production is more robust .

Q & A

Basic: What are the recommended synthesis and purification methods for 1,9-Oxanthrenedisulfonic acid derivatives?

Methodological Answer:

Synthesis of this compound derivatives typically involves sulfonation of xanthene-based precursors under controlled acidic conditions. For purification, column chromatography using ionic liquid stationary phases (e.g., 1,9-di(3-vinyl-imidazolium) nonane bis(trifluoromethyl sulfonyl imidate)) is effective for isolating isomers or structurally similar compounds . High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, which should exceed 95% for research-grade applications . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance crystallinity.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm sulfonic acid group placement and aromatic proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, particularly for derivatives like disodium salts (e.g., CAS 215792-51-1) .

- UV-Vis Spectroscopy: Analyze absorption bands (e.g., 250–400 nm) to study electronic transitions, especially if the compound is used in fluorescent dyes .

Advanced: What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictions often arise from differences in sulfonic acid group protonation states. To address this:

Conduct pH-dependent stability assays using buffered solutions (pH 2–12) and monitor degradation via HPLC.

Pair kinetic studies with computational modeling (e.g., DFT) to predict protonation-dependent reactivity .

Compare results with structurally analogous compounds (e.g., 2,7-disulfonic acid xanthene derivatives) to isolate substituent effects .

Advanced: How can this compound be applied in supramolecular or catalytic systems?

Methodological Answer:

The disulfonic acid groups enable use as:

- Host-Guest Systems: Functionalize xanthene frameworks for anion binding, leveraging sulfonate’s high polarity and charge density.

- Catalysis: Test acid-catalyzed reactions (e.g., esterification) under mild conditions, comparing turnover rates with traditional catalysts like sulfuric acid.

- Materials Science: Incorporate into metal-organic frameworks (MOFs) via sulfonate-metal coordination, optimizing porosity and stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced: What analytical techniques are optimal for quantifying trace impurities in this compound samples?

Methodological Answer:

- Two-Dimensional Gas Chromatography (GC×GC): Couple with mass spectrometry to separate and identify trace organic impurities (e.g., residual solvents or byproducts) .

- Ion Chromatography (IC): Quantify sulfate or sulfite impurities using anion-exchange columns and conductivity detection.

- X-ray Diffraction (XRD): Detect crystalline impurities by comparing experimental patterns with reference data for pure compounds .

Basic: How do researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Interlaboratory Studies: Share protocols with collaborators to assess yield and purity variability.

- Statistical Analysis: Apply ANOVA to compare batch-to-batch yields, ensuring p-values >0.05 for consistency .

- Documentation: Maintain detailed logs of reaction conditions (temperature, solvent ratios) and raw spectral data for peer review .

Advanced: What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to determine if proton transfer is rate-limiting.

- Computational Studies: Map electron density surfaces (e.g., via Gaussian software) to identify reactive sites on the xanthene backbone.

- Comparative Analysis: Contrast reactivity with non-sulfonated xanthenes to isolate sulfonic acid group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.